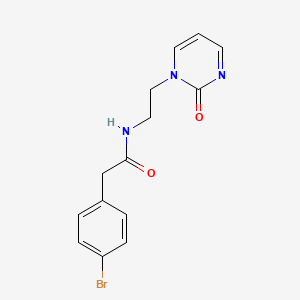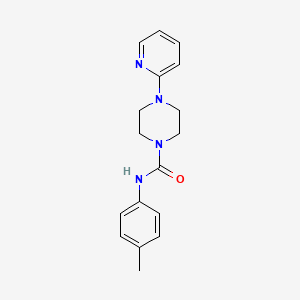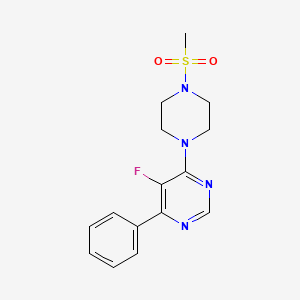![molecular formula C14H11NO3S B2541243 Ácido 3-[2-(1-benzofuran-2-il)-1,3-tiazol-4-il]propanoico CAS No. 1979057-95-8](/img/structure/B2541243.png)
Ácido 3-[2-(1-benzofuran-2-il)-1,3-tiazol-4-il]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is a complex organic compound that features a benzofuran ring fused with a thiazole ring, connected to a propanoic acid moiety
Aplicaciones Científicas De Investigación
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:
Mecanismo De Acción
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been found to inhibit the growth of cancer cells . The specific interactions and changes induced by 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid would depend on its specific targets and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism, among others.
Result of Action
Benzofuran compounds have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound could induce a variety of changes at the molecular and cellular level, potentially including alterations in cell growth, oxidative stress responses, and viral or bacterial metabolism.
Análisis Bioquímico
Biochemical Properties
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as matrix metalloproteinases (MMPs), which are crucial for the degradation of extracellular matrix components. The inhibition of MMPs by 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can lead to reduced tissue remodeling and inflammation . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within cells.
Molecular Mechanism
At the molecular level, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can activate or inhibit receptors, leading to downstream signaling events that alter cellular responses. Changes in gene expression are also a result of this compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term exposure to 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
In animal models, the effects of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and promoting tissue repair . At higher doses, toxic or adverse effects may occur, including disruption of normal cellular functions and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity.
Metabolic Pathways
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism . By influencing these pathways, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can alter the balance of energy production and consumption within cells, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid to specific organelles, where it can exert its effects on cellular processes. For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in mitochondria can impact energy production and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the addition of the propanoic acid group. Specific reagents and conditions may include:
Benzofuran synthesis: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Thiazole ring formation: This often involves the use of thioamides and α-haloketones under basic conditions.
Propanoic acid addition: This step can be performed using standard carboxylation reactions with Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Substitution: The propanoic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides of the propanoic acid group.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid: Known for its antioxidant and antibacterial properties.
3-(1-Benzofuran-2-yl)propanoic acid: Used in proteomics research.
Various benzofuran derivatives: Exhibiting a range of biological activities including anticancer, antiviral, and antifungal effects.
Uniqueness
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is unique due to its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-5-10-8-19-14(15-10)12-7-9-3-1-2-4-11(9)18-12/h1-4,7-8H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFASIPFZTZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride](/img/structure/B2541164.png)
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

![[5-(4-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2541169.png)




![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)


![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
